REACTION_CXSMILES
|
I[CH2:2][CH3:3].[Br:4][C:5]1[C:10]([OH:11])=[CH:9][CH:8]=[CH:7][N:6]=1.C(=O)([O-])[O-].[K+].[K+]>CN(C=O)C>[Br:4][C:5]1[C:10]([O:11][CH2:2][CH3:3])=[CH:9][CH:8]=[CH:7][N:6]=1 |f:2.3.4|
|
Name
|
|
Quantity
|
26 mL
|
Type
|
reactant
|
Smiles
|
ICC
|
Name
|
|
Quantity
|
22.75 g
|
Type
|
reactant
|
Smiles
|
BrC1=NC=CC=C1O
|
Name
|
|
Quantity
|
32.541 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
258 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Type
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CUSTOM
|
Details
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The mixture is stirred at 80-85° for 3.25 hr, at which time the mixture
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
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is cooled in an ice water bath
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Type
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FILTRATION
|
Details
|
potassium carbonate is then filtered off
|
Type
|
WASH
|
Details
|
washed with dichloromethane
|
Type
|
CONCENTRATION
|
Details
|
The filtrate is concentrated under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
the residue is dissolved in ethyl acetate (570 ml)
|
Type
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WASH
|
Details
|
washed with water (300 ml)
|
Type
|
WASH
|
Details
|
each of the organic phases are washed with saline (114 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The crude material is chromatographed (silica gel
|
Type
|
WASH
|
Details
|
eluting with ethyl acetate/hexane (20/80)
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |